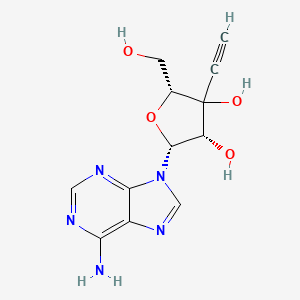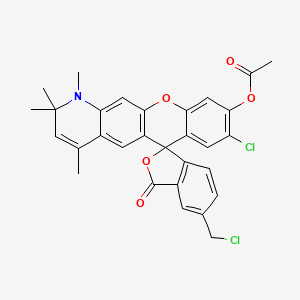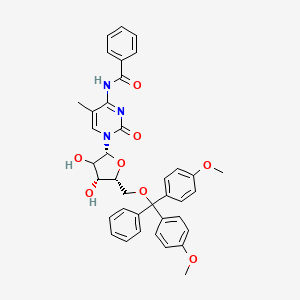
N4-Benzoyl-5'-O-DMT-5-methylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Benzoyl-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is a modified version of the nucleoside cytidine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of cytidine. The process includes:
Protection of the 5’-hydroxyl group: This is achieved by using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the amino group: The amino group at the 4-position is protected by benzoylation using benzoyl chloride (Bz-Cl) in the presence of a base like triethylamine.
Methylation: The 5-position of the cytidine is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for N4-Benzoyl-5’-O-DMT-5-methylcytidine involve similar steps but are scaled up and optimized for higher yields and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
化学反応の分析
Types of Reactions
N4-Benzoyl-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N4-Benzoyl-5’-O-DMT-5-methylcytidine oxide, while reduction can yield N4-Benzoyl-5’-O-DMT-5-methylcytidine alcohol .
科学的研究の応用
N4-Benzoyl-5’-O-DMT-5-methylcytidine has several scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides for various research purposes.
Biology: Acts as a cytidine analog to study DNA methylation and its effects on gene expression.
Industry: Utilized in the production of antisense drugs and other therapeutic oligonucleotides
作用機序
N4-Benzoyl-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, making it a valuable tool in cancer research and therapy. The compound targets the active site of DNA methyltransferases, preventing them from methylating cytosine residues in DNA .
類似化合物との比較
Similar Compounds
N4-Benzoyl-5’-O-DMT-3’-O-(2-methoxyethyl)-5-methylcytidine: Another cytidine analog with similar applications but different protective groups.
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine: A deoxy version of the compound, used in similar research applications.
Uniqueness
N4-Benzoyl-5’-O-DMT-5-methylcytidine is unique due to its specific protective groups and its ability to inhibit DNA methyltransferases effectively. This makes it particularly useful in studying DNA methylation and developing anti-cancer therapies .
特性
分子式 |
C38H37N3O8 |
|---|---|
分子量 |
663.7 g/mol |
IUPAC名 |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1 |
InChIキー |
QCKRNDPKDFQXCO-OWYLFCLSSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
正規SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






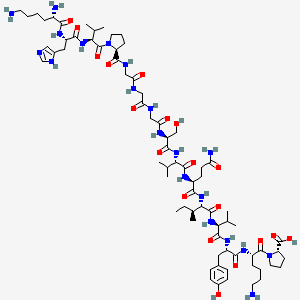

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
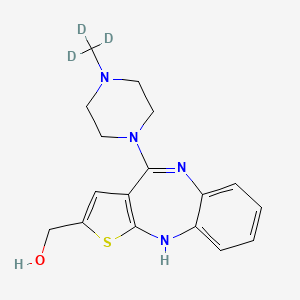
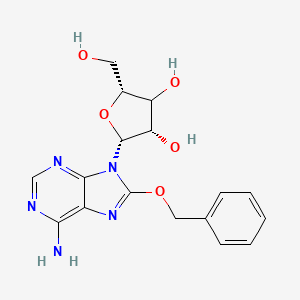
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
